molecular formula C7H6BrIS B1378240 1-Bromo-4-iodo-2-(methylthio)benzene CAS No. 1032231-26-7

1-Bromo-4-iodo-2-(methylthio)benzene

Cat. No.: B1378240
CAS No.: 1032231-26-7
M. Wt: 329 g/mol
InChI Key: UACUTHYAMMIMLQ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(methylthio)benzene is an organic compound with the molecular formula C7H6BrIS It is a derivative of benzene, featuring bromine, iodine, and a methylthio group as substituents

Scientific Research Applications

1-Bromo-4-iodo-2-(methylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-iodo-2-(methylthio)benzene is the benzylic position of aromatic compounds . This compound is often used in reactions involving free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

This compound interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the resulting compound reacts with NBS, continuing the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the resonance stabilization of the benzylic position . This compound is involved in reactions that lead to the formation of new carbon-carbon bonds, such as the Suzuki–Miyaura coupling .

Pharmacokinetics

The compound’s density, boiling point, and flash point have been reported . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through reactions such as free radical bromination, nucleophilic substitution, and oxidation . It has been employed as a reagent for in situ desilylation and coupling of silylated alkynes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the rate of reaction can vary depending on the electronegativity of the halogen involved .

Preparation Methods

The synthesis of 1-Bromo-4-iodo-2-(methylthio)benzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-2-(methylthio)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions. Industrial production methods may involve similar halogenation processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-4-iodo-2-(methylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This reaction is typically carried out in an aqueous or organic solvent with a base such as potassium carbonate.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to convert the compound into its corresponding thiol derivative.

Comparison with Similar Compounds

1-Bromo-4-iodo-2-(methylthio)benzene can be compared to other halogenated benzene derivatives, such as:

    1-Bromo-4-iodobenzene: Lacks the methylthio group, making it less versatile in certain synthetic applications.

    1-Bromo-4-iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methylthio group, which can significantly alter its reactivity and applications.

    1-Bromo-4-methyl-2-(methylthio)benzene:

The presence of both bromine and iodine atoms, along with the methylthio group, makes this compound a unique and valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-iodo-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACUTHYAMMIMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291167
Record name 1-Bromo-4-iodo-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032231-26-7
Record name 1-Bromo-4-iodo-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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